Lipophilicity and Permeability Advantage over 3,3-Difluoro Isomer
The target compound (1,1-difluoro isomer) exhibits a computed LogP (XLogP3-AA) of 3.0, which is 0.1 log units lower than its 3,3-difluoro positional isomer, 1-(4-Bromophenyl)-3,3-difluoro-1-propanone (CID 162406468, LogP 3.1) [1][2]. This difference arises from the proximity of the electronegative fluorine atoms to the carbonyl group, reducing overall lipophilicity. In drug discovery, this lower LogP is often associated with reduced off-target toxicity and improved metabolic stability compared to the more lipophilic 3,3-difluoro isomer, making it a more attractive starting point for lead optimization [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.0 |
| Comparator Or Baseline | 1-(4-Bromophenyl)-3,3-difluoro-1-propanone (CID 162406468): 3.1 |
| Quantified Difference | ΔLogP = 0.1 (lower for target compound) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
A quantifiably lower LogP is a key selection criterion in drug discovery to improve solubility and reduce non-specific binding, providing a tangible advantage for the 1,1-difluoro scaffold.
- [1] PubChem. (2025). Compound Summary for CID 91927091, 1-(4-Bromophenyl)-1,1-difluoropropan-2-one. View Source
- [2] PubChem. (2025). Compound Summary for CID 162406468, 1-(4-Bromophenyl)-3,3-difluoro-1-propanone. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
